molecular formula C11H16N2O2 B2831782 5-Methoxy-2-morpholinoaniline CAS No. 897548-19-5

5-Methoxy-2-morpholinoaniline

Cat. No.: B2831782
CAS No.: 897548-19-5
M. Wt: 208.261
InChI Key: BECJQIPSWDVBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-morpholinoaniline is an organic compound with the molecular formula C11H16N2O2 It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 5-position and a morpholine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-morpholinoaniline typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyaniline and morpholine.

    Reaction: The 5-methoxyaniline undergoes a nucleophilic substitution reaction with morpholine in the presence of a suitable catalyst.

    Conditions: The reaction is usually carried out in a solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to mix the starting materials under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-morpholinoaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, substituted anilines, and reduced amines.

Scientific Research Applications

5-Methoxy-2-morpholinoaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is utilized in the development of polymers and advanced materials.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-morpholinoaniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(morpholin-4-yl)aniline: Similar structure but different substitution pattern.

    4-Methoxy-N-(4-nitrobenzyl)aniline: Contains a nitro group and different substitution on the aniline ring.

Uniqueness

5-Methoxy-2-morpholinoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-methoxy-2-morpholin-4-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-9-2-3-11(10(12)8-9)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECJQIPSWDVBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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